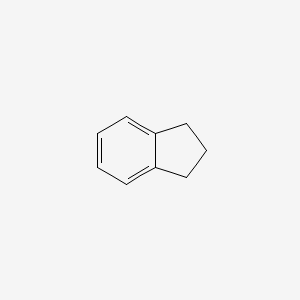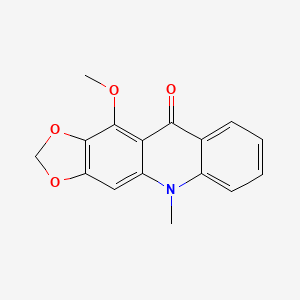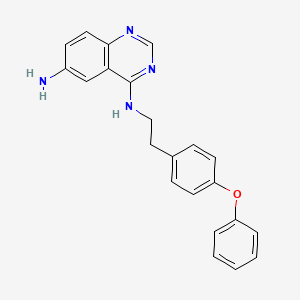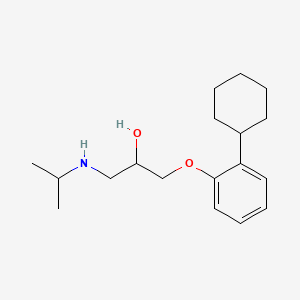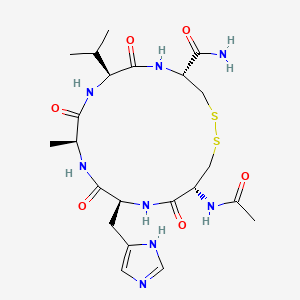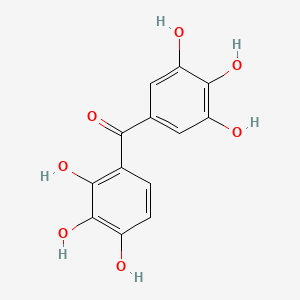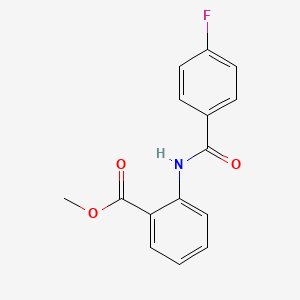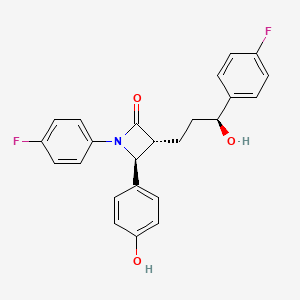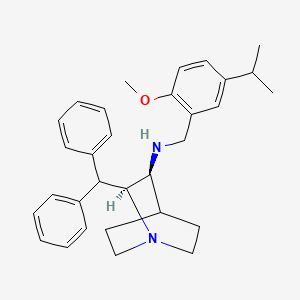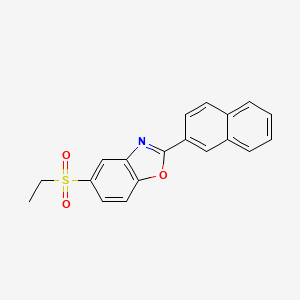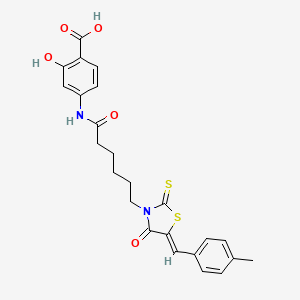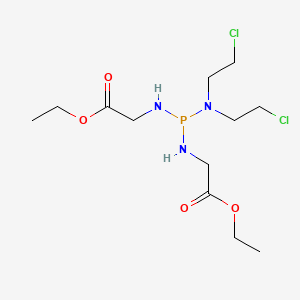
N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
グリシホスホラミドは、その顕著な抗腫瘍作用で知られる化合物です。 それはホスホラミドマスタードのグループに属し、乳がん、リンパ肉腫、子宮頸がん、および癌性潰瘍を含むさまざまな癌の治療に有効性が示されています 。 その分子式はC12H24Cl2N3O5Pで、分子量は392.216です .
2. 製法
グリシホスホラミドは、いくつかの経路で合成することができます。一般的な方法の1つは、制御された条件下でホスホラミドをグリシンエステルと反応させる方法です。 反応は通常、ジメチルスルホキシドなどの溶媒を必要とし、完全な転換を確実にするために高温で実施されます 。 工業生産方法は、同様の反応条件を使用しますが、収率と純度を高めるために最適化されたパラメータを使用する大規模合成を伴うことがよくあります。
準備方法
Glyciphosphoramide can be synthesized through several routes. One common method involves the reaction of phosphoramide with glycine esters under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity.
化学反応の分析
グリシホスホラミドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤によって促進され、酸化された誘導体の生成につながります。
還元: 水素化ホウ素ナトリウムなどの還元剤は、グリシホスホラミドを対応するアミン誘導体に還元することができます。
置換: グリシホスホラミドは、求核置換反応を起こすことができ、求核剤がその官能基の1つを置換します。これらの反応で使用される一般的な試薬には、過酸化水素、水素化ホウ素ナトリウム、およびさまざまな求核剤が含まれます。
4. 科学研究への応用
グリシホスホラミドは、幅広い科学研究への応用を持っています。
科学的研究の応用
Glyciphosphoramide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphoramide compounds.
Biology: Glyciphosphoramide is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Its primary application is in oncology, where it is used to treat various cancers.
作用機序
グリシホスホラミドは、DNAのアルキル化によってその効果を発揮します。このプロセスには、アルキル基をDNA塩基に付加することが含まれ、DNA断片化とDNA合成およびRNA転写の阻害につながります。この化合物は、急速に増殖する細胞を標的とするため、癌細胞に対して効果的です。 主要な分子標的はDNA塩基であり、関与する経路にはDNA損傷応答とアポトーシスが含まれます .
類似化合物との比較
グリシホスホラミドは、シクロホスファミドやイフォスファミドなどの他のホスホラミドマスタードに似ています。それは、特定の種類の癌に対して特に効果的な独自の特性を持っています。 たとえば、グリシホスホラミドは、シクロホスファミドと比較して子宮頸がんの治療に優れた有効性が示されています 。 メルファランやクロラムブシルなどの他の類似の化合物も、アルキル化剤のクラスに属していますが、化学構造と治療プロファイルが異なります .
特性
CAS番号 |
7568-40-3 |
|---|---|
分子式 |
C12H24Cl2N3O4P |
分子量 |
376.21 g/mol |
IUPAC名 |
ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate |
InChI |
InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3 |
InChIキー |
KIWNGVJNFFGUIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
正規SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
外観 |
Solid powder |
Key on ui other cas no. |
7568-40-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BRN 2012594; M 25; LS72312; Z6202; M 256202; M256202. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


